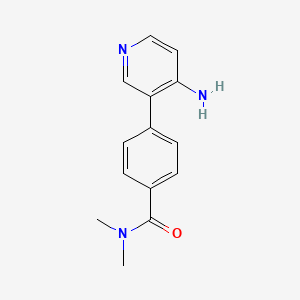

4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide

Description

Systematic Nomenclature and Chemical Classification

The systematic nomenclature of 4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide follows International Union of Pure and Applied Chemistry conventions, reflecting its complex structural organization through precise positional descriptors. The compound bears the Chemical Abstracts Service registry number 1125429-67-5, establishing its unique chemical identity within global databases. According to PubChem classification systems, this molecule possesses the molecular formula C14H15N3O with a computed molecular weight of 241.29 grams per mole. The systematic name explicitly indicates the presence of an aminopyridine substituent at the 4-position of the benzamide core, with the amino group specifically located at the 4-position of the pyridine ring, which itself is attached at the 3-position.

The compound belongs to the broader chemical class of benzamides, specifically those modified with heterocyclic substituents, and can be further categorized as an aromatic amine derivative due to the presence of the aminopyridine moiety. Within the context of pharmaceutical chemistry, this compound is classified as a synthetic organic intermediate with potential applications in medicinal chemistry research. The structural complexity arises from the integration of two distinct pharmacophoric elements: the benzamide framework, which is prevalent in numerous bioactive compounds, and the aminopyridine system, known for its capacity to form specific intermolecular interactions.

Table 1: Fundamental Chemical Properties of 4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide

Historical Development of Aminopyridine-Benzamide Hybrids

The development of aminopyridine-benzamide hybrid compounds emerged from systematic efforts to combine the beneficial properties of both structural motifs within single molecular entities, representing a significant advancement in rational drug design methodologies. Historical research into N-(aminopyridine) benzamide derivatives began with the recognition that these compounds could serve as novel histone deacetylase inhibitors with enhanced anti-tumor activity compared to their individual components. Early investigations focused on the synthesis and evaluation of sixteen N-(2-amino-4-pyridine) benzamide derivatives and sixteen N-(2-amino-3-pyridine) benzamide derivatives, demonstrating the systematic exploration of positional isomerism effects on biological activity.

The evolution of these hybrid structures reflects broader trends in medicinal chemistry toward the development of bifunctional molecules capable of engaging multiple biological targets simultaneously. Research findings indicated that compounds within this class exhibited significant histone deacetylase inhibitory activity, with several derivatives demonstrating potency equal to established reference compounds such as CI-994 at concentrations of 200 micromolar. The progression from simple aminopyridine structures to more complex benzamide hybrids represents a deliberate strategy to enhance selectivity and potency while maintaining favorable pharmacological properties.

Contemporary research has expanded beyond the original focus on histone deacetylase inhibition to explore additional biological targets, including bacterial enzyme systems and other therapeutic pathways. The synthesis methodologies for these compounds have evolved to incorporate advanced coupling reactions and selective functionalization strategies, enabling the preparation of structurally diverse analogs with tailored properties. This historical progression demonstrates the maturation of aminopyridine-benzamide chemistry from exploratory research to a well-established area of pharmaceutical investigation.

Positional Isomerism in Polyfunctional Pyridine Derivatives

Positional isomerism plays a crucial role in determining the physicochemical and biological properties of polyfunctional pyridine derivatives, with systematic studies revealing dramatic differences in molecular behavior based on the precise location of substituents around the pyridine ring. Research on phenylmethylene pyridineacetonitrile derivatives has demonstrated that the substitution position of pyridine rings significantly influences molecular configuration and conjugation patterns, directly affecting photophysical properties and electronic characteristics. Investigations comparing ortho-, meta-, and para-substituted pyridine derivatives showed distinct absorption and fluorescence emission profiles, with bathochromic shifts observed when the linking position changed from meta to ortho and para positions.

The electronic properties of positional isomers vary substantially due to differences in conjugation pathways and electron-accepting abilities. Studies indicate that para-pyridine substituted compounds exhibit stronger electron-accepting capabilities compared to ortho and meta isomers, reflecting the influence of through-conjugation effects on molecular electronic structure. These positional effects extend beyond simple electronic considerations to encompass conformational preferences, intermolecular interactions, and ultimately biological activity profiles.

In the specific context of 4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide, the positioning of the amino group at the 4-position of the pyridine ring, which is itself attached at the 3-position to the benzamide core, creates a unique electronic environment that distinguishes this compound from related isomers. This positional arrangement facilitates specific intermolecular interactions while potentially minimizing steric hindrance between the amino group and other molecular components. The strategic placement of functional groups in this manner represents a sophisticated approach to molecular design, where positional isomerism is exploited to optimize desired properties while minimizing unfavorable interactions.

Table 2: Comparison of Positional Isomers in Pyridine-Substituted Systems

| Position | Electronic Effect | Conjugation Pattern | Biological Implications |

|---|---|---|---|

| 2-Position | Strong inductive effect | Limited conjugation | Enhanced metal coordination |

| 3-Position | Moderate electronic influence | Balanced conjugation | Optimal for hybrid structures |

| 4-Position | Strong through-conjugation | Extended π-system | Enhanced electron-accepting ability |

Comparative Analysis with Structural Analogs

Comparative analysis of 4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide with structurally related compounds reveals important structure-activity relationships and provides insights into the specific contributions of individual molecular components. The compound 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, which differs only in the position of the amino group on the pyridine ring, demonstrates distinct biological properties, particularly in its interaction with the Enoyl-acyl-carrier-protein reductase enzyme system. This positional difference significantly affects the compound's mechanism of action, with the 6-amino variant showing specific inhibitory effects on bacterial fatty acid biosynthesis pathways.

Analysis of the simpler analog 4-Amino-N,N-dimethylbenzamide provides insight into the contribution of the pyridine substituent to overall molecular properties. This compound, lacking the pyridine ring system, serves as an important reference point for understanding how the heterocyclic substitution affects solubility, reactivity, and biological activity. The molecular weight difference between these compounds (164.21 versus 241.29 grams per mole) reflects the substantial structural modification introduced by the aminopyridine substitution.

The compound 3-Amino-N,N-dimethylbenzamide represents another significant structural analog, differing in the position of the amino group on the benzamide ring rather than the presence of pyridine substitution. This comparison highlights the importance of substitution patterns within the benzamide core itself, independent of heterocyclic modifications. Studies of 3-(3-Aminophenyl)-N,N-dimethylbenzamide demonstrate how positional changes affect target selectivity, particularly in relation to Folate Receptor Alpha interactions.

Table 3: Structural Comparison of Related Benzamide Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | Primary Biological Target |

|---|---|---|---|---|

| 4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide | C14H15N3O | 241.29 | 4-Aminopyridine at 3-position | Multiple targets |

| 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | C14H15N3O | 241.29 | 6-Aminopyridine at 3-position | Bacterial FabI enzyme |

| 4-Amino-N,N-dimethylbenzamide | C9H12N2O | 164.21 | No pyridine substitution | Pharmaceutical intermediate |

| 3-Amino-N,N-dimethylbenzamide | C9H12N2O | 164.20 | Amino group at 3-position | Various targets |

The comparative analysis extends to consideration of synthesis methodologies, where structural analogs often require different synthetic approaches based on their specific substitution patterns. The preparation of 4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide typically involves coupling reactions between appropriately substituted pyridine and benzamide precursors, while simpler analogs may be accessible through more direct functionalization routes. These synthetic considerations influence both the accessibility and cost-effectiveness of different structural variants, factors that become important in pharmaceutical development contexts.

Properties

IUPAC Name |

4-(4-aminopyridin-3-yl)-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-17(2)14(18)11-5-3-10(4-6-11)12-9-16-8-7-13(12)15/h3-9H,1-2H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUJTOCXKLIWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=C(C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653841 | |

| Record name | 4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125429-67-5 | |

| Record name | 4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- 4-Aminopyridin-3-yl derivatives: The aminopyridine component can be prepared by nitration of pyridine derivatives followed by reduction or by direct amination strategies.

- N,N-Dimethylbenzoyl chloride or benzamide: The benzamide moiety with N,N-dimethyl substitution is typically prepared from the corresponding benzoic acid derivative by chlorination (to benzoyl chloride) followed by reaction with dimethylamine.

Typical Synthetic Route

A representative synthetic route involves the following steps:

Synthesis of 4-nitropyridin-3-yl intermediate: Starting from 3-bromopyridine or 3-hydroxypyridine, nitration or substitution reactions introduce the nitro group at the 4-position.

Reduction of the nitro group: The 4-nitro group is reduced to the amino group using catalytic hydrogenation (e.g., Pd/C under H2) or chemical reducing agents such as iron powder in acidic medium or tin chloride.

Preparation of N,N-dimethylbenzoyl chloride: 4-Dimethylaminobenzoic acid is converted to the corresponding benzoyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride.

Amide bond formation: The 4-aminopyridin-3-yl compound is reacted with N,N-dimethylbenzoyl chloride to yield 4-(4-aminopyridin-3-yl)-N,N-dimethylbenzamide. This step is typically performed in an inert solvent such as dichloromethane or tetrahydrofuran with a base like triethylamine to neutralize the HCl formed.

Purification: The crude product is purified by recrystallization or chromatography to obtain the target compound in high purity.

Alternative Methods and Variations

- Reductive amination approach: In some syntheses, anilines are alkylated by reductive amination with aldehydes, followed by benzoylation. This method allows for the introduction of the N,N-dimethyl group after amide formation.

- Use of protecting groups: Depending on the presence of sensitive functional groups, protecting groups such as Boc (tert-butoxycarbonyl) for amines may be used during intermediate steps and removed at the final stage.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Nitration/Substitution | HNO3/H2SO4 or halogenation reagents | Control temperature to avoid over-nitration |

| Nitro group reduction | Pd/C, H2 (catalytic hydrogenation) | Mild conditions, high selectivity |

| Fe powder, HCl or SnCl2, HCl (chemical) | Alternative to catalytic hydrogenation | |

| Benzoyl chloride preparation | SOCl2 or (COCl)2, reflux | Anhydrous conditions preferred |

| Amide bond formation | N,N-dimethylbenzoyl chloride, Et3N, DCM | Low temperature to control reaction rate |

| Purification | Recrystallization or silica gel chromatography | To achieve >98% purity |

Research Findings and Yields

- The multi-step synthesis typically achieves overall yields in the range of 40-60%, depending on the efficiency of the reduction and coupling steps.

- Use of activated zinc/copper in aqueous ammonium chloride has been reported to prevent dehalogenation in halogenated aromatic systems during nitro reduction, which may be relevant if halogenated analogs are synthesized.

- Reductive amination followed by benzoylation has been shown to be an effective sequence for related benzamide derivatives, offering good selectivity and functional group tolerance.

- Industrial optimization focuses on minimizing steps and maximizing purity, often employing continuous flow techniques for chlorination and amide coupling.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Direct amide coupling | Nitro reduction → amide formation | Straightforward, high purity | Requires careful reduction step |

| Reductive amination + benzoylation | Amine alkylation → benzoylation | Good functional group tolerance | Multi-step, longer synthesis |

| Use of protecting groups | Protection → coupling → deprotection | Protects sensitive groups | Additional steps, cost |

| Catalytic hydrogenation | Nitro reduction using Pd/C, H2 | Clean, efficient | Requires hydrogenation setup |

| Chemical reduction | Fe or SnCl2 reduction | Alternative to catalytic method | Possible side reactions |

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their structure and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Key Observations :

- The imidazo[4,5-b]pyridine derivative () exhibits higher molecular weight and lower synthesis yield (21%) compared to simpler benzamides, likely due to its complex heterocyclic structure .

- The imidazol-2-yl analogue () has a lower molecular weight and moderate yield (48%), suggesting easier synthetic accessibility .

Physicochemical Properties

Substituents significantly influence solubility, lipophilicity, and stability:

Key Observations :

- Foramsulfuron () has exceptionally high water solubility (3293 mg/L) and a negative Log Kow (-0.78), making it suitable for herbicide formulations. This contrasts with typical benzamides, which often have moderate lipophilicity .

- Trifluoromethyl groups (e.g., in and ) enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .

Kinase Inhibition:

- The imidazo[4,5-b]pyridine derivative () is a selective tyrosine kinase 2 (TYK2) inhibitor with >99% purity and potent ATP-competitive activity, highlighting the importance of extended aromatic systems for kinase binding .

- N,N-Dimethyl-4-[6-(4-methylpiperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide () targets ABL1/ABL2 kinases, suggesting that piperazine and trifluoromethyl groups improve pharmacokinetic profiles .

Herbicidal Activity:

- Foramsulfuron () inhibits acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis. Its high solubility facilitates field application, whereas N,N-dimethylbenzamide derivatives without polar groups may lack herbicidal utility .

Biological Activity

4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide is a compound that has garnered attention in the field of neuropharmacology due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical structure of 4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide includes a pyridine ring substituted with an amino group and a dimethylbenzamide moiety. This unique arrangement may influence its interaction with various biological targets, particularly ion channels.

Research indicates that compounds similar to 4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide can modulate ion channels, especially voltage-gated potassium channels. This modulation is significant for enhancing neurotransmission, making it a candidate for treating neurological disorders such as multiple sclerosis and other demyelinating diseases .

Ion Channel Interaction

The compound's ability to block potassium channels leads to increased neuronal excitability, which can enhance synaptic transmission. Such interactions are critical for understanding its therapeutic potential.

Therapeutic Applications

The primary focus of research on 4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide is its application in treating neurological conditions. Its properties suggest it could be developed into a drug that improves symptoms in patients with conditions like multiple sclerosis.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide. Below is a comparative table highlighting key features and biological activities:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | Different position of amino group | Potential different biological activity |

| 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | Variation in amino position | Inhibitor of metabolic enzymes (e.g., FTO) |

| N-(But-3-enyl)-N-methylbenzamide | Contains an alkene group | Different reactivity profile |

The unique positioning of the amino group in 4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide influences its interaction with biological targets, setting it apart from other similar compounds.

Case Studies and Research Findings

- Neuropharmacological Studies : Research has shown that derivatives of aminopyridine, including 4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide, enhance neurotransmission by blocking potassium channels. This mechanism is beneficial in treating multiple sclerosis and other neurological disorders .

- Toxicity Assessments : In toxicity studies involving related compounds, new derivatives were synthesized to reduce toxicity compared to standard 4-aminopyridine. These studies indicated significantly lower toxicity levels while maintaining biological activity, which is promising for future drug development .

Q & A

Basic Question

- -NMR : Confirm aromatic proton environments (δ 6.5–8.5 ppm for pyridinyl/benzamide protons) and dimethylamino singlet (δ 2.8–3.1 ppm).

- HPLC-MS : Assess purity and molecular ion ([M+H]) using C18 columns and 0.1% formic acid in acetonitrile/water gradients.

- FT-IR : Identify amide C=O stretch (~1650 cm) and N-H bending (~1550 cm) .

How can thermal stability be evaluated during the synthesis of benzamide derivatives?

Advanced Question

- TGA/DSC : Measure decomposition temperatures (T) under nitrogen to assess stability. highlights thermal analysis for pyridinedicarboximide analogs.

- Reaction Monitoring : Use in-situ FT-IR or Raman spectroscopy to detect intermediate degradation during heating.

- Solvent Selection : High-boiling solvents (e.g., DMSO, bp 189°C) prevent premature crystallization and ensure reaction completion .

What precautions are necessary when handling aminopyridine-containing benzamides in experimental settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.